2-Chloro-4-fluoro-3-iodoaniline hydrochloride

Description

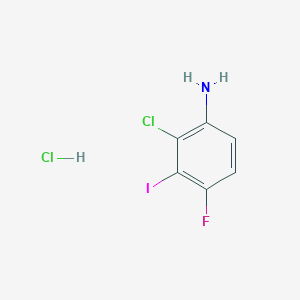

2-Chloro-4-fluoro-3-iodoaniline hydrochloride is a halogenated aniline derivative with a molecular formula of C₆H₄ClFIN·HCl. This compound features a benzene ring substituted with chlorine (Cl), fluorine (F), and iodine (I) at the 2-, 4-, and 3-positions, respectively, and an amine group protonated as a hydrochloride salt. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of iodinated aromatic compounds for drug discovery .

Properties

IUPAC Name |

2-chloro-4-fluoro-3-iodoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN.ClH/c7-5-4(10)2-1-3(8)6(5)9;/h1-2H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIHXFGALAWREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)I)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-iodoaniline hydrochloride typically involves multi-step reactions starting from commercially available aniline derivatives. One common synthetic route includes:

Halogenation: Aniline is first subjected to halogenation to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

Iodination: The halogenated intermediate is then iodinated using iodine (I2) or an iodine-containing reagent like sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2).

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-iodoaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various organometallic reagents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Major Products Formed

Substitution: Formation of various substituted aniline derivatives.

Oxidation: Formation of nitro, nitroso, or other oxidized derivatives.

Reduction: Formation of amine or other reduced derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-3-iodoaniline hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-iodoaniline hydrochloride depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example:

Substitution Reactions: The halogen atoms can be replaced by nucleophiles or electrophiles, leading to the formation of new bonds and functional groups.

Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique reactivity and applications can be contextualized by comparing it to analogous halogenated aniline derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Table 1: Structural Comparison of Halogenated Aniline Derivatives

*Calculated based on atomic weights.

Key Observations:

- Halogen Diversity : The target compound’s combination of Cl, F, and I substituents distinguishes it from simpler dihalogenated analogs (e.g., 4-chloro-2-iodoaniline HCl). The iodine atom enhances polarizability, influencing binding interactions in drug-receptor systems .

- Positional Isomerism : Substitutent positions significantly alter electronic properties. For example, 3-iodo substitution (as in the target compound) may confer greater steric hindrance compared to 4-iodo isomers (e.g., 3-chloro-2-fluoro-4-iodoaniline) .

- Functional Groups : The presence of a methoxy group in 3-fluoro-2-iodo-4-methoxyaniline HCl increases solubility in organic solvents but reduces stability under acidic conditions compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Inferred from analogs; halogenated anilines often dissolve in DMSO or DMF .

Key Findings:

Biological Activity

2-Chloro-4-fluoro-3-iodoaniline hydrochloride (CAS No. 2172602-58-1) is a halogenated aniline derivative that has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of chlorine, fluorine, and iodine substituents, exhibits unique reactivity patterns that are valuable in drug discovery and synthesis.

- Molecular Formula : C₆H₄ClF I N

- Molecular Weight : 307.92 g/mol

- IUPAC Name : 2-chloro-4-fluoro-3-iodoaniline; hydrochloride

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogen substitutions enhance its reactivity, allowing it to participate in nucleophilic and electrophilic reactions, which are crucial in the synthesis of biologically active compounds.

Target Interaction

The compound's structure suggests potential interactions with:

- Enzymes : It may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

- Receptors : The halogenated aniline derivatives have shown promise as antagonists for various receptors, such as P2X3 receptors, which are involved in pain signaling pathways .

In Vitro Studies

Research has demonstrated that modifications of halogenated anilines can lead to varying biological activities. For instance, studies on related compounds indicate that the presence of halides significantly affects their pharmacological profiles, including metabolic stability and receptor affinity .

| Compound | Activity | Reference |

|---|---|---|

| KCB-77033 | P2X3R Antagonist | |

| 2-Chloro-4-fluoroaniline | Moderate Antimicrobial Activity |

Case Studies

- P2X3 Receptor Antagonism :

- Antimicrobial Properties :

- Another investigation into similar halogenated anilines revealed moderate antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from aniline derivatives through halogenation and iodination processes. The structure–activity relationship studies indicate that the positioning and type of halogen significantly influence biological activity.

Synthetic Pathway

- Halogenation : Introduction of chlorine and fluorine atoms using reagents like Cl₂ and F₂.

- Iodination : Further iodination using iodine or sodium iodide.

- Formation of Hydrochloride Salt : Reaction with hydrochloric acid to obtain the hydrochloride form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.